![molecular formula C25H20ClN3O4 B10951405 1-{4-[({3-[(2-chloro-5-methylphenoxy)methyl]phenyl}carbonyl)amino]phenyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B10951405.png)
1-{4-[({3-[(2-chloro-5-methylphenoxy)methyl]phenyl}carbonyl)amino]phenyl}-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-({3-[(2-CHLORO-5-METHYLPHENOXY)METHYL]BENZOYL}AMINO)PHENYL]-1H-PYRAZOLE-3-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a carboxylic acid group, and a chlorinated phenoxy moiety.
Preparation Methods
The synthesis of 1-[4-({3-[(2-CHLORO-5-METHYLPHENOXY)METHYL]BENZOYL}AMINO)PHENYL]-1H-PYRAZOLE-3-CARBOXYLIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chloro-5-methylphenol with benzoyl chloride to form an intermediate, which is then reacted with 3-aminophenylpyrazole in the presence of a coupling agent such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-[4-({3-[(2-CHLORO-5-METHYLPHENOXY)METHYL]BENZOYL}AMINO)PHENYL]-1H-PYRAZOLE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenoxy acid.
Scientific Research Applications
1-[4-({3-[(2-CHLORO-5-METHYLPHENOXY)METHYL]BENZOYL}AMINO)PHENYL]-1H-PYRAZOLE-3-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[4-({3-[(2-CHLORO-5-METHYLPHENOXY)METHYL]BENZOYL}AMINO)PHENYL]-1H-PYRAZOLE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple biological targets .
Comparison with Similar Compounds
1-[4-({3-[(2-CHLORO-5-METHYLPHENOXY)METHYL]BENZOYL}AMINO)PHENYL]-1H-PYRAZOLE-3-CARBOXYLIC ACID can be compared with other similar compounds, such as:
2-Chloro-5-methylphenoxyacetic acid: A simpler compound with similar phenoxy and chlorinated groups.
3-Aminophenylpyrazole: Shares the pyrazole ring and amino group.
Benzoyl chloride derivatives: Compounds with similar benzoyl groups.
The uniqueness of 1-[4-({3-[(2-CHLORO-5-METHYLPHENOXY)METHYL]BENZOYL}AMINO)PHENYL]-1H-PYRAZOLE-3-CARBOXYLIC ACID lies in its combination of these functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H20ClN3O4 |
|---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
1-[4-[[3-[(2-chloro-5-methylphenoxy)methyl]benzoyl]amino]phenyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C25H20ClN3O4/c1-16-5-10-21(26)23(13-16)33-15-17-3-2-4-18(14-17)24(30)27-19-6-8-20(9-7-19)29-12-11-22(28-29)25(31)32/h2-14H,15H2,1H3,(H,27,30)(H,31,32) |
InChI Key |
NQERVFYGRFUPNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)N4C=CC(=N4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10951322.png)
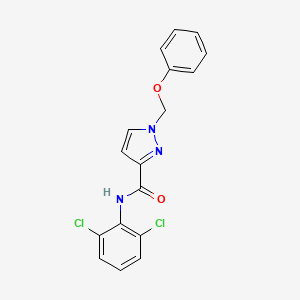
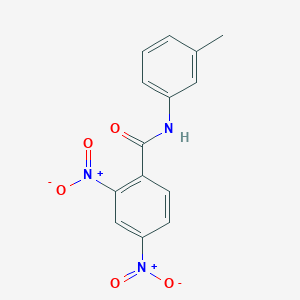
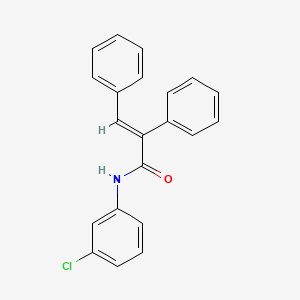
![methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10951331.png)
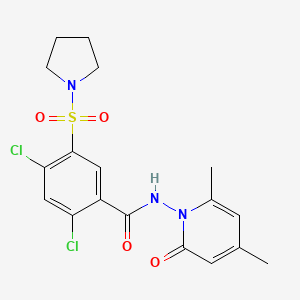
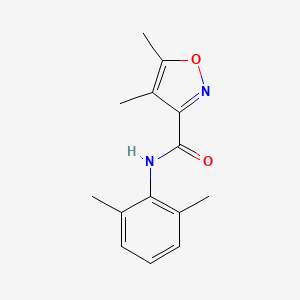
![(1Z)-N'-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}oxy)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide](/img/structure/B10951351.png)
![1-butyl-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10951359.png)
![methyl {4-oxo-2-[(pyridin-2-ylmethyl)sulfanyl]quinazolin-3(4H)-yl}acetate](/img/structure/B10951364.png)
![ethyl 4-methyl-2-{(2-methylpropyl)[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B10951377.png)
![methyl 2-[({1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-3-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10951385.png)
![N-[4-(furan-2-yl)butan-2-yl]-N-methyl-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B10951391.png)
![4-[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10951399.png)
